tert-butyl 1H-indol-3-ylcarbamate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-butyl 1H-indol-3-ylcarbamate can be synthesized through the reaction of 1H-indole-3-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar routes as laboratory preparation, with optimizations for scale, yield, and purity .
Chemical Reactions Analysis
Types of Reactions: tert-butyl 1H-indol-3-ylcarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce indole-3-ylmethanamine .
Scientific Research Applications
tert-butyl 1H-indol-3-ylcarbamate is widely used in scientific research, particularly in:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in proteomics research to study protein interactions and functions.
Medicine: Research into potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 1H-indol-3-ylcarbamate involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and proteins. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
- tert-butyl 1H-indole-2-carboxylate
- tert-butyl 1H-indole-3-carboxylate
- tert-butyl 1H-indole-5-carboxylate
Comparison: tert-butyl 1H-indol-3-ylcarbamate is unique due to its specific substitution pattern on the indole ring, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different chemical behaviors and biological activities, making it valuable for specific research and industrial purposes .
Biological Activity
Tert-butyl 1H-indol-3-ylcarbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound is a derivative of indole, a structure known for its diverse pharmacological properties. Research has indicated that this compound exhibits various biological activities, including antimalarial effects, cytotoxicity against cancer cell lines, and potential applications in drug development.
The synthesis of this compound typically involves the reaction of 1H-indole-3-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. This method yields the desired product efficiently, making it suitable for both laboratory and industrial applications .
The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. It can act as an inhibitor in enzymatic reactions, influencing various metabolic pathways . Understanding these interactions is crucial for elucidating its therapeutic potential.
Antimalarial Activity
Recent studies have highlighted the antimalarial activity of this compound. In vitro testing against Plasmodium falciparum strains demonstrated that derivatives of this compound exhibited potent antiplasmodial effects in the nanomolar range. For instance, certain derivatives showed IC50 values significantly lower than those of standard treatments, indicating enhanced efficacy .
Table 1: Antimalarial Activity of Tert-butyl Derivatives
Compound | Strain | IC50 (nM) |
---|---|---|
7a | 3D7 | 3.27 |
7g | K1 | 11.16 |
7p | K1 | 9.79 |
These results underscore the potential for developing new antimalarial therapies based on this compound's structure.
Cytotoxicity
In addition to its antimalarial properties, this compound has been evaluated for cytotoxicity against various cancer cell lines. The selectivity indices of synthesized molecules ranged from approximately 37,281 to lower values depending on the structural modifications made .
Table 2: Cytotoxicity Selectivity Indices
Compound | Selectivity Index |
---|---|
7a | 37,281 |
7g | 22,727 |
7c | 9,852 |
These findings suggest that certain derivatives may offer a favorable safety profile while maintaining significant cytotoxic effects against cancer cells.
Case Studies
A notable case study involved the evaluation of a series of indole derivatives, including this compound, for their ability to inhibit β-hematin formation, a crucial process in malaria pathogenesis. The study reported that several compounds effectively inhibited this formation at concentrations ranging from 0.14 to 0.27 mM .
Additionally, in vivo studies using murine models demonstrated substantial reductions in parasitemia when treated with selected compounds derived from tert-butyl indole derivatives, further validating their therapeutic potential against malaria .
Properties
IUPAC Name |
tert-butyl N-(1H-indol-3-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-11-8-14-10-7-5-4-6-9(10)11/h4-8,14H,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFUEEQYEIDYGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CNC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001264910 | |
Record name | 1,1-Dimethylethyl N-1H-indol-3-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001264910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199215-71-8 | |
Record name | 1,1-Dimethylethyl N-1H-indol-3-ylcarbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1199215-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-1H-indol-3-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001264910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(1H-indol-3-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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